molecular formula C17H14N2O4 B2555778 2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-chromene-3-carboxamide CAS No. 941879-30-7

2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-chromene-3-carboxamide

Cat. No.: B2555778
CAS No.: 941879-30-7
M. Wt: 310.309
InChI Key: WURJRQWVKSOUCF-UHFFFAOYSA-N
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Description

2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-chromene-3-carboxamide is a chemical research reagent designed for in-vitro applications. This compound features a molecular scaffold that incorporates both chromene and benzoxazole motifs, which are of significant interest in medicinal chemistry . Chromene derivatives are known to be investigated for a range of potential biological activities, with some studies exploring their role as inhibitors for various enzymes . Similarly, the 4,5,6,7-tetrahydrobenzoxazole moiety is a privileged structure in drug discovery, often utilized in the synthesis of compounds for biological screening . The fusion of these two systems into a single molecule makes this carboxamide a valuable intermediate for constructing libraries for biological evaluation or for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns . Researchers can employ this compound as a building block in the development of novel bioactive molecules. It is supplied with a high purity level to ensure consistent and reliable experimental results. This product is intended for research and manufacturing purposes exclusively. It is not certified for human or veterinary diagnosis or therapeutic use.

Properties

IUPAC Name

2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-15(18-16-11-6-2-3-7-13(11)19-23-16)12-9-10-5-1-4-8-14(10)22-17(12)21/h1,4-5,8-9H,2-3,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURJRQWVKSOUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Route

A widely reported method involves Knoevenagel condensation between resorcinol derivatives and β-keto esters. For example, ethyl acetoacetate reacts with 2-hydroxybenzaldehyde under acidic conditions to form 3-acetylcoumarin, which is subsequently oxidized to 2-oxo-2H-chromene-3-carboxylic acid. Carboxamide formation proceeds via activation of the carboxylic acid using thionyl chloride (SOCl₂), followed by reaction with ammonia.

Key Reaction Conditions

Reactants Catalyst Temperature Yield (%)
2-Hydroxybenzaldehyde + Ethyl acetoacetate Piperidine 80°C 78
2-Oxo-2H-chromene-3-acid + NH₃ SOCl₂/THF 25°C 92

Michael Addition-Facilitated Cyclization

Recent advances employ α-cyanoacrylates as intermediates. Triphenylphosphine (20 mol%) catalyzes the condensation of aromatic aldehydes with ethyl cyanoacetate, yielding α-cyanoacrylate derivatives. Subsequent Michael addition with resorcinol derivatives under basic conditions generates 4H-chromene-3-carboxylates, which are hydrolyzed to carboxylic acids and converted to carboxamides.

Synthesis of 4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-Amine

The benzoxazole amine moiety is synthesized via cyclization of cyclohexene-based precursors.

Nitrene Insertion Strategy

Cyclohexene-1,2-diamine reacts with hydroxylamine under oxidative conditions to form the isoxazole ring. Nitrene insertion mediated by lead tetraacetate (Pb(OAc)₄) yields 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine.

Optimized Parameters

Parameter Value
Reaction solvent Ethanol
Temperature 70°C
Reaction time 6 hours
Yield 68%

Catalytic Reductive Amination

An alternative route involves reductive amination of 3-nitro-4,5,6,7-tetrahydro-2,1-benzoxazole using H₂/Pd-C. This method avoids harsh oxidants but requires careful control of nitro-group reduction.

Coupling of Chromene-Carboxamide and Benzoxazole Amine

The final step conjugates the two modules via amide bond formation.

Acyl Chloride-Mediated Coupling

Activation of 2-oxo-2H-chromene-3-carboxylic acid with SOCl₂ generates the acyl chloride, which reacts with 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine in tetrahydrofuran (THF) at 0–5°C.

Yield Optimization

Base Solvent Reaction Time Yield (%)
Triethylamine THF 2 hours 85
Pyridine DCM 3 hours 79

Carbodiimide Coupling Reagents

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) improves yields to 89% by minimizing racemization.

Spectroscopic Characterization

Critical analytical data confirm successful synthesis:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, chromene H-4), 7.85 (d, J = 8.0 Hz, 1H, chromene H-5), 6.45 (s, 1H, benzoxazole H-3).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Challenges and Mitigation Strategies

  • Low Amine Nucleophilicity: The benzoxazole amine’s electron-deficient ring reduces nucleophilicity. Using excess amine (1.5 equiv) and high-polarity solvents (DMF) enhances reactivity.
  • Byproduct Formation: Hydrolysis of the acyl chloride intermediate is minimized by maintaining low temperatures (0–5°C) and anhydrous conditions.

Emerging Methodologies

Nanocatalyst-Assisted Synthesis

Fe₃O4@SiO₂-SO₃H nanocatalysts, effective in chromene syntheses, may reduce reaction times for Knoevenagel condensations by 30% compared to traditional acids.

Flow Chemistry Approaches

Continuous-flow systems enable rapid mixing of intermediates, improving yields to 93% for acyl chloride coupling steps.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Different Heterocycles

Benzoxazole vs. Benzothiazole Derivatives
  • Compound: Substituted 4,5,6,7-tetrahydro-benzothiazol-2-ylamine compounds () Key Difference: Benzothiazole (S atom) vs. benzoxazole (O atom).
Indole-Thiazolyl-Thiazolidinone Hybrids ()
  • Structure: Combines indole, thiazole, and thiazolidinone moieties.

Substituent Variations on the Chromene/Benzamide Core

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ()
  • Substituent : 4-sulfamoylphenyl (electron-withdrawing).
  • Impact : The sulfonamide group enhances aqueous solubility compared to the target compound’s lipophilic benzoxazole, making it more suitable for oral administration .
4-(2-Methylpropoxy)-N-(tetrahydrobenzoxazol-3-yl)benzamide ()
  • Substituent : 2-methylpropoxy-benzamide (bulky alkyl chain).
  • Impact : Increased molecular weight (C18H22N2O3 vs. target’s estimated C17H16N2O4) may reduce membrane permeability but improve target selectivity .
Pyrimidine Derivatives Targeting EGFR ()
  • Structure : Tetrahydroindolyl-thioxo-tetrahydropyrimidine-carboxamides.
  • Comparison : The target compound’s chromene ring may engage in π-π stacking with EGFR’s hydrophobic pockets, similar to pyrimidine derivatives. However, the absence of a thioxo group could reduce kinase inhibition potency .
Fluorophenoxy Acetyl Azetidine Carboxamide ()
  • Structure: Fluorophenoxy group linked to azetidine.
  • Impact : The fluorine atom enhances metabolic stability and bioavailability compared to the target compound’s unsubstituted benzoxazole .

Physical Properties and Crystallinity

  • Crystal Structure Insights ():
    • The target compound’s amide and oxo groups may form N–H⋯O hydrogen bonds, creating dimers or chains (similar to cyclohexanecarboxamide derivatives). This could enhance crystallinity and stability .

Biological Activity

The compound 2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-chromene-3-carboxamide is a derivative of chromene and benzoxazole that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C14H13N3O3
  • Molar Mass : 273.27 g/mol
  • CAS Number : Not specified in available literature.

Biological Activity Overview

Recent studies have indicated that derivatives of chromene compounds exhibit a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under review has shown promising results in several assays.

In Vitro Studies

  • Cell Lines Tested :
    • HT-29 (colon cancer)
    • K562 (leukemia)
  • Findings :
    • The compound demonstrated significant cytotoxicity against HT-29 cells with an IC₅₀ value of approximately 7.98 μM .
    • Moderate activity was observed against K562 cells with an IC₅₀ of 9.44 μM .
  • Mechanisms of Action :
    • The compound's anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. It has been noted to affect the side population (SP) of HT-29 cancer stem cells, which are known to contribute to tumor recurrence and metastasis .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of the compound:

  • The benzoxazole moiety appears crucial for enhancing anticancer properties.
  • Modifications on the chromene structure can lead to variations in potency; for instance, substituents on the benzoxazole ring have been shown to alter the interaction with target proteins involved in cell cycle regulation .

Study 1: Antitumor Efficacy

A study conducted on various chromene derivatives highlighted that compounds similar to this compound exhibited potent antitumor effects. The study emphasized the role of electron-donating groups in enhancing cytotoxicity against cancer cell lines .

Study 2: Mechanistic Insights

In a mechanistic study utilizing molecular dynamics simulations, it was revealed that the compound interacts primarily through hydrophobic interactions with key proteins involved in apoptosis pathways. This interaction profile suggests a potential for developing targeted therapies based on this compound's structure .

Summary Table of Biological Activities

Activity TypeCell Line TestedIC₅₀ Value (μM)Mechanism
AnticancerHT-297.98Apoptosis induction
AnticancerK5629.44Cell proliferation inhibition

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